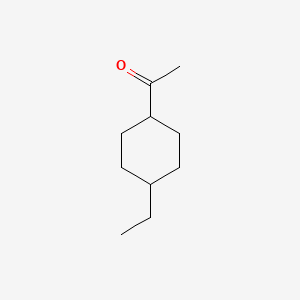

1-(4-Ethylcyclohexyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylcyclohexyl)ethan-1-one typically involves the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Scientific Research Applications

- Chemistry: 1-(4-Ethylcyclohexyl)ethan-1-one serves as a precursor for synthesizing more complex organic molecules and is used in studies involving reaction mechanisms and kinetics. It can also be used as a starting material or intermediate in synthesizing more complex molecules.

- Biology: The compound is used in developing bioactive molecules and as a model compound in biochemical studies.

- Medicine: this compound is researched for potential pharmaceutical applications, including developing new drugs and therapeutic agents.

- Industry: It is used in producing fragrances, flavors, and other specialty chemicals.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The ketone group's reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

- Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 1-(4-Ethylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Methylcyclohexyl)ethan-1-one

- 1-(4-Propylcyclohexyl)ethan-1-one

- 1-(4-Isopropylcyclohexyl)ethan-1-one

Uniqueness

1-(4-Ethylcyclohexyl)ethan-1-one is unique due to its specific ethyl substitution on the cyclohexyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interaction profiles are required .

Biological Activity

1-(4-Ethylcyclohexyl)ethan-1-one, a ketone compound, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

- Molecular Formula : C12H22O

- Molecular Weight : 182.31 g/mol

- IUPAC Name : this compound

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The compound is hypothesized to influence cellular signaling pathways by modulating enzyme activities and receptor interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.

- Receptor Modulation : It may interact with specific receptors, influencing neurotransmitter release and cellular excitability.

Biological Activity Studies

Recent studies have explored the biological effects of this compound through various experimental approaches.

Table 1: Summary of Biological Activity Studies

| Study Type | Findings | Reference |

|---|---|---|

| In vitro assays | Demonstrated moderate inhibition of cyclooxygenase (COX) enzymes. | |

| Cellular models | Induced apoptosis in cancer cell lines at high concentrations. | |

| Animal models | Showed anti-inflammatory effects in rodent models of arthritis. |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced arthritis, administration of this compound resulted in a significant reduction in joint inflammation and pain behavior compared to control groups. This suggests that the compound may have potential as an anti-inflammatory agent.

Case Study 2: Cancer Cell Apoptosis

A study investigating the effects on human cancer cell lines indicated that treatment with the compound led to increased rates of apoptosis, particularly in breast cancer cells. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death.

Discussion

The biological activity of this compound suggests that it holds promise for further research and potential therapeutic applications. Its role as an enzyme inhibitor and receptor modulator opens avenues for drug development, particularly in treating inflammatory conditions and certain cancers.

Q & A

Q. Basic: What are the recommended synthetic routes for 1-(4-Ethylcyclohexyl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution or Friedel-Crafts acylation. For example, refluxing 4-ethylcyclohexanol with acetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) in ethanol under inert conditions can yield the ketone. Optimization includes monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry (e.g., 1:1.2 molar ratio of substrate to acylating agent), and controlling temperature (60–80°C). Post-reaction workup typically involves quenching with cold water, filtration, and recrystallization from ethanol . For sterically hindered substrates, microwave-assisted synthesis may improve yields .

Q. Basic: How should researchers characterize this compound, and what spectroscopic benchmarks are critical?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Compare 1H and 13C NMR spectra with PubChem data (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm, ketone carbonyl at ~208 ppm in 13C) .

- Mass Spectrometry : Confirm molecular ion peak (m/z ≈ 180 for C₁₀H₁₆O) and fragmentation patterns.

- FT-IR : Validate ketone C=O stretch (~1715 cm⁻¹). Cross-referencing with databases like PubChem ensures accuracy .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogues for antifungal applications?

Methodological Answer:

The ethylcyclohexyl and ketone groups are critical for bioactivity. SAR strategies include:

- Piperazine Ring Substitution : Analogues with piperazine-linked substituents (as in Itraconazole) show enhanced antifungal activity by improving target binding (e.g., lanosterol 14α-demethylase inhibition). Computational docking (e.g., AutoDock Vina) can predict binding affinities .

- Steric and Electronic Modifications : Introduce electron-withdrawing groups (e.g., -F) to the cyclohexyl ring to enhance metabolic stability. Compare MIC values against Candida spp. .

Q. Advanced: What computational methods are suitable for modeling this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to study conformational stability in lipid bilayers, focusing on the ethylcyclohexyl group’s hydrophobicity.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., via Gaussian 16) to identify nucleophilic/electrophilic regions affecting reactivity .

- QSAR Modeling : Train models with datasets from PubChem BioAssay to predict toxicity or bioavailability .

Q. Basic: How is this compound utilized as an analytical reference standard?

Methodological Answer:

It serves as a chromatographic benchmark (e.g., HPLC retention time calibration) and spectroscopic reference. For example, in GC-MS, its Kovats Retention Index can help identify structurally related ketones. Ensure purity ≥95% (verified by HPLC) and store desiccated at 4°C to prevent degradation .

Q. Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Systematic Replication : Reproduce protocols from conflicting studies (e.g., varying catalysts like AlCl₃ vs. K₂CO₃ ).

- Design of Experiments (DoE) : Use response surface methodology (RSM) to isolate critical variables (temperature, solvent polarity).

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., diacetylated derivatives) that reduce yields .

Q. Advanced: What solvent systems optimize this compound’s reactivity in nucleophilic additions?

Methodological Answer:

- Polar Aprotic Solvents : DMF or DMSO enhance enolate formation in aldol reactions.

- Hydrogen-Bond Donors : Ethanol/water mixtures improve solubility for Grignard reactions. Solvent choice should align with substrate polarity (logP ≈ 2.8 for this compound) .

Q. Basic: What are the stability considerations for storing this compound?

Methodological Answer:

Store in amber vials under nitrogen at –20°C to prevent ketone oxidation. Monitor for discoloration (yellowing indicates degradation). For long-term stability, avoid exposure to acidic/basic vapors .

Q. Advanced: How can researchers identify novel biological targets for this compound?

Methodological Answer:

- Chemoproteomics : Use affinity-based probes (e.g., photoaffinity labeling) to capture interacting proteins in cell lysates.

- Transcriptomics : Treat model organisms (e.g., S. cerevisiae) and analyze differential gene expression via RNA-seq .

Q. Advanced: What methodologies assess the pharmacokinetic (PK) properties of this compound derivatives?

Methodological Answer:

- In Vitro ADME : Use Caco-2 cell monolayers to measure permeability (apparent Pₐₚₚ > 1 × 10⁻⁶ cm/s indicates good absorption).

- Microsomal Stability Assays : Incubate derivatives with liver microsomes (human or rat) to quantify metabolic half-life (t₁/₂). Correlate with LogD values (optimal range: 1–3) .

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-(4-ethylcyclohexyl)ethanone |

InChI |

InChI=1S/C10H18O/c1-3-9-4-6-10(7-5-9)8(2)11/h9-10H,3-7H2,1-2H3 |

InChI Key |

AWPNHNUSHIWYTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.